1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione
Description
Properties
CAS No. |
899921-89-2 |
|---|---|
Molecular Formula |
C25H21FN2O6 |
Molecular Weight |
464.449 |
IUPAC Name |
1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C25H21FN2O6/c1-32-21-12-17(13-22(33-2)23(21)34-3)28-24(30)18-6-4-5-7-19(18)27(25(28)31)14-20(29)15-8-10-16(26)11-9-15/h4-13H,14H2,1-3H3 |
InChI Key |
ALELJMSNQBXBEB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)C4=CC=C(C=C4)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on recent research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a quinazoline core substituted with a 4-fluorophenyl group and a 3,4,5-trimethoxyphenyl group.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of quinazoline-2,4(1H,3H)-dione derivatives against various bacterial strains. The following table summarizes the antimicrobial activity of related compounds:
| Compound | Target Bacteria | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| Compound 13 | Staphylococcus aureus | 11 | 80 mg/mL |
| Compound 15 | E. coli | 12 | 75 mg/mL |
| Compound 14a | Candida albicans | 12 | 70 mg/mL |
| Compound 14b | Candida albicans | 13 | 75 mg/mL |
These results indicate that the compound exhibits moderate to significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent .
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting the growth of various human tumor cell lines. A study reported the following findings:
- GI50 Values : The average logGI50 values for several derivatives were recorded:
- Compound A:
- Compound B:
- Compound C:
These values indicate a potent inhibitory effect on tumor cell proliferation .
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives is often influenced by their structural modifications. Notable findings from SAR studies include:
- Substituent Effects : The presence of halogenated phenyl groups at specific positions significantly enhances activity against cancer cells.
- Diversity Points : Substitutions at the D1 (6-position), D2 (3-position), and D3 (7-position) diversity points have been shown to optimize biological activity .
Case Studies
A detailed investigation into various quinazoline derivatives has revealed their potential in treating multiple diseases:
- Antitumor Efficacy : A series of novel quinazoline derivatives demonstrated effectiveness against different cancer cell lines, indicating broad-spectrum anticancer potential.
- Inhibition of Enzymatic Activity : Some derivatives have been identified as potent inhibitors of carbonic anhydrase and other enzymes involved in tumor progression .
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of quinazoline-2,4(1H,3H)-dione exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains:
- Mechanism of Action: It acts as an inhibitor of bacterial gyrase and DNA topoisomerase IV, enzymes crucial for bacterial DNA replication.
- Results: In vitro studies reported moderate to high antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this scaffold showed broad-spectrum activity comparable to established antibiotics .
Anticancer Potential
The compound has also been investigated for its anticancer properties:
- Cell Lines Tested: It has shown promising results against multiple cancer cell lines including hepatocellular carcinoma (HePG-2) and others.
- Mechanism: The anticancer activity is hypothesized to involve the induction of apoptosis and inhibition of cell proliferation through various pathways .
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives is significantly influenced by their structural modifications:
- Substituents: The presence of electron-donating groups (like methoxy) on the phenyl rings enhances antimicrobial and anticancer activities. Conversely, electron-withdrawing groups may reduce efficacy .
- Optimization Studies: Ongoing research aims to optimize these compounds by altering substituents to improve their pharmacodynamic profiles.
Case Studies
Several case studies illustrate the compound's potential applications:
- Antimicrobial Evaluation : A study evaluating a series of quinazoline derivatives found that specific substitutions led to enhanced activity against resistant bacterial strains .
- Cancer Research : Another investigation highlighted the efficacy of these compounds in inhibiting tumor growth in xenograft models, showcasing their potential as therapeutic agents in oncology .
Comparison with Similar Compounds
Key Observations:
Fluorophenyl vs. Chlorophenyl: The 4-fluorophenyl group in the target compound contrasts with the 4-chlorophenyl group in Compound 2. Notably, Compound 7 demonstrated significantly higher antitumor activity (MGI% = 47%) than its 4-fluorophenyl counterpart (Compound 8, MGI% = 7%) . This suggests that electron-withdrawing groups (e.g., Cl) may enhance cytotoxicity compared to fluorine in certain contexts.
Trimethoxyphenyl Role : The 3,4,5-trimethoxyphenyl group is a hallmark of microtubule-disrupting agents (e.g., combretastatin analogues) . In quinazoline-diones, this moiety likely contributes to tubulin-binding activity, though direct evidence for the target compound is pending.
Linker Flexibility : The target compound’s 2-oxoethyl linker differs from thioacetamide (Compounds 7–8) or methyl-piperazine () linkers. Thioether linkers in Compound 7 improved solubility but reduced activity compared to the target’s ketone-containing chain .
Therapeutic Scope : While the target compound is hypothesized for oncology, analogues like Compound 85 () exhibit antiviral activity via dihydroorotate dehydrogenase (DHODH) inhibition, highlighting scaffold adaptability .
Pharmacokinetic and Physicochemical Insights
- In Silico Predictions : Quinazoline-2,4-diones generally exhibit moderate-to-high gastrointestinal absorption but may require optimization for blood-brain barrier penetration .
- Fluorine Substitution: The 4-fluorophenyl group may reduce metabolic degradation compared to non-halogenated analogues, as seen in fluorinated pharmaceuticals .
Preparation Methods
DMAP-Catalyzed One-Pot Cyclization
A metal-free, one-pot synthesis using 4-dimethylaminopyridine (DMAP) and tert-butyl dicarbonate [(Boc)₂O] enables efficient cyclization of 2-aminobenzamides. Key steps include:
- Reaction Conditions : Substrates (1 mmol) react with (Boc)₂O (1.5 equiv) in acetonitrile at room temperature for 12 hours, catalyzed by DMAP (0.1 equiv).
- Mechanism : DMAP facilitates carbonyl group transfer from (Boc)₂O to the amine, followed by intramolecular cyclization to form the dione.
- Yield Optimization : Solvent screening showed acetonitrile (94% yield) outperforms dichloromethane (79%) or THF (58%).
| Entry | Solvent | Catalyst | Base | Yield (%) |
|---|---|---|---|---|
| 1 | CH₃CN | DMAP | None | 94 |
| 2 | CH₂Cl₂ | DMAP | None | 79 |
| 3 | THF | DMAP | None | 58 |
Eco-Friendly Aqueous Cyclization
An alternative method employs water as a solvent for improved sustainability:
- Procedure : Anthranilic acid derivatives react with potassium cyanate to form urea intermediates, followed by NaOH-mediated cyclization and HCl quenching.
- Advantages : Near-quantitative yields, minimal waste, and scalability (demonstrated at 1 kg scale).
Integrated Synthetic Route Proposal
Combining these methodologies, a plausible pathway for the target compound is:
- Core Synthesis : Use DMAP/(Boc)₂O in acetonitrile to form quinazoline-2,4-dione.
- N-3 Substitution : React with 3,4,5-trimethoxyphenylamine under Mitsunobu conditions (DIAD, PPh₃).
- N-1 Alkylation : Treat with 2-bromo-1-(4-fluorophenyl)ethanone in DMF/NaH.
Critical Optimization Parameters :
- Catalyst Loading : DMAP ≥0.1 equiv ensures complete cyclization.
- Solvent Polarity : Polar aprotic solvents (e.g., CH₃CN) improve solubility and reaction efficiency.
Industrial-Scale Considerations
Scalable production requires:
Q & A
Q. Optimization strategies :
- Temperature control (e.g., 60–80°C for cyclization).
- Catalysts like palladium for cross-coupling reactions (if applicable).
- Solvent polarity adjustments to improve intermediate solubility .
Basic: Which analytical techniques are critical for structural confirmation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and molecular connectivity. Aromatic proton signals (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm) are key markers .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass).
- HPLC-PDA : Purity >95% is standard for pharmacological studies. Retention time consistency across batches is critical .
- X-ray Crystallography : Resolves 3D conformation, though limited to crystalline derivatives .
Advanced: How does the 3,4,5-trimethoxyphenyl group influence target binding and selectivity?
Answer:
The trimethoxyphenyl moiety enhances:
- Hydrophobic interactions : With enzyme binding pockets (e.g., kinase ATP sites).
- Electron-donating effects : Methoxy groups stabilize π-π stacking with aromatic residues in targets like topoisomerases .
- Selectivity : Compared to mono-methoxy analogs, the tri-substitution reduces off-target effects in cellular assays .
Q. Methodological validation :
- Docking studies : Use software like AutoDock to predict binding poses.
- Mutagenesis assays : Replace key receptor residues (e.g., Tyr/Fri) to test interaction loss .
Advanced: How can contradictions in reported IC₅₀ values across studies be resolved?
Answer: Discrepancies arise from:
- Assay conditions : Varying pH, ATP concentrations (for kinase studies), or cell lines. Standardize protocols per NIH Guidelines .
- Compound stability : Degradation in DMSO stock solutions (test via LC-MS over 24–72 hours) .
- Statistical rigor : Use replicates (n ≥ 3) and report confidence intervals. Meta-analyses of published data can identify outliers .
Basic: What solubility and formulation challenges are associated with this compound?
Answer:
- Solubility : Poor aqueous solubility (common for lipophilic quinazolines). Test in DMSO/PBS mixtures (≤0.1% DMSO for cell assays) .
- Formulation strategies :
Advanced: What in silico tools predict this compound’s ADMET profile?
Answer:
- SwissADME : Predicts LogP (~3.5), GI absorption (high), and CYP450 inhibition risk.
- pkCSM : Estimates half-life (>4 hours in rodents) and BBB permeability (low) .
- MetaCore/MetaDrug : Maps potential off-target interactions (e.g., hERG channel binding) .
Basic: How is the compound’s stability under varying pH conditions evaluated?
Answer:
- Forced degradation studies : Incubate at pH 1–13 (37°C, 24h) and monitor via:
- HPLC : Peak area reduction indicates degradation.
- LC-MS : Identifies degradation products (e.g., hydrolysis of the oxoethyl group) .
Advanced: What structural analogs show improved pharmacological profiles?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
